

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Potassium bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physical and chemical properties of **potassium bromide** (KBr). The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visual representations of key processes.

Physical Properties of Potassium Bromide

Potassium bromide is a white, crystalline solid at room temperature.[1] It is an ionic salt composed of potassium cations (K^+) and bromide anions (Br^-).[1] The physical characteristics of KBR make it a versatile compound with applications ranging from infrared spectroscopy to veterinary medicine.[2][3]

General and Spectroscopic Properties

Potassium bromide is odorless and has a pungent, strong, bitter, and saline taste.[4] In dilute aqueous solutions, it can taste sweet, transitioning to bitter and then salty at higher concentrations.[1][5] It is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][6]

Table 1: General and Spectroscopic Properties of **Potassium Bromide**

Property	Value	References
Appearance	White crystalline powder or colorless crystals	[7][8]
Odor	Odorless	[7][8]
Taste	Pungent, bitter, saline	[4][7]
Molecular Formula	KBr	[8]
Molecular Weight	119.002 g/mol	[9]
Refractive Index	1.559	[10]
Spectroscopic Range	Transparent in the near UV to long-wave IR (0.23 - 25 μm)	[11]

Thermodynamic Properties

The thermodynamic properties of **potassium bromide** are well-characterized, providing essential data for its use in various thermal applications.

Table 2: Thermodynamic Properties of **Potassium Bromide**

Property	Value	References
Melting Point	734 °C (1007 K)	[9]
Boiling Point	1435 °C (1708 K)	[9]
Density	2.74 g/cm ³ at 25 °C	[7][9]
Molar Heat Capacity (C _p)	52.06 J/(mol·K)	[12]
Enthalpy of Fusion	23.9 kJ/mol	
Enthalpy of Vaporization	159 kJ/mol	
Standard Molar Entropy (S°)	95.9 J/(mol·K)	[12]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-393.8 kJ/mol	[12]

Crystal Structure

Potassium bromide crystallizes in a face-centered cubic (FCC) lattice, specifically the rock salt (NaCl) crystal structure.[1] In this structure, each potassium ion is octahedrally coordinated to six bromide ions, and each bromide ion is similarly surrounded by six potassium ions.[9]

Table 3: Crystal Structure Properties of **Potassium Bromide**

Property	Value	References
Crystal System	Cubic	[6]
Space Group	Fm-3m (No. 225)	[13]
Lattice Constant (a)	6.600 Å	
Coordination Geometry	Octahedral	[9]
K ⁺ -Br ⁻ Bond Length	3.29 Å	[13]

Solubility

Potassium bromide is highly soluble in water and some polar organic solvents.[6] Its solubility in water increases significantly with temperature.[2][9]

Table 4: Solubility of **Potassium Bromide** in Various Solvents

Solvent	Temperature (°C)	Solubility (g/100 g solvent)	References
Water	0	53.5	[9]
Water	25	67.8	[7][9]
Water	100	102	[9]
Ethanol	25	0.4	[7]
Ethanol	80	4.76	[9]
Methanol	25	2.17	
Glycerol	25	21.7	[9]
Acetone	18	0.00454	
Acetonitrile	25	0.024	

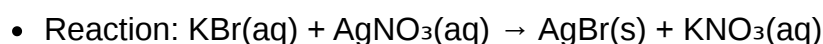
Chemical Properties of Potassium Bromide

Potassium bromide is a typical ionic salt that fully dissociates in aqueous solutions.[5] It serves as a common source of bromide ions in chemical reactions.[5]

Reactivity in Aqueous Solution

In water, **potassium bromide** dissociates into potassium ions (K⁺) and bromide ions (Br⁻), forming a neutral solution with a pH of approximately 7.[7][9]

Reaction with Silver Nitrate: A characteristic reaction of bromide ions is their precipitation with silver ions. When an aqueous solution of **potassium bromide** is mixed with a solution of silver nitrate, a creamy-yellow precipitate of silver bromide (AgBr) is formed.[5]



Reaction with Halogens: Chlorine, being more electronegative than bromine, can displace bromide from its salt. Bubbling chlorine gas through a solution of **potassium bromide** will result in the formation of potassium chloride and elemental bromine.[1]

- Reaction: $2\text{KBr}(\text{aq}) + \text{Cl}_2(\text{g}) \rightarrow 2\text{KCl}(\text{aq}) + \text{Br}_2(\text{aq})$

Redox Chemistry

The bromide ion in KBr can be oxidized to bromine by strong oxidizing agents. The standard reduction potential for the Br_2/Br^- couple is +1.07 V.

Incompatibilities

Potassium bromide is incompatible with strong oxidizing agents, strong acids, bromine trifluoride, and bromine trichloride.[6] It reacts with concentrated sulfuric acid to produce fumes of hydrogen bromide.

Experimental Protocols

Synthesis and Purification of Potassium Bromide

A common laboratory method for the synthesis of **potassium bromide** involves the reaction of potassium carbonate with hydrobromic acid.

Materials:

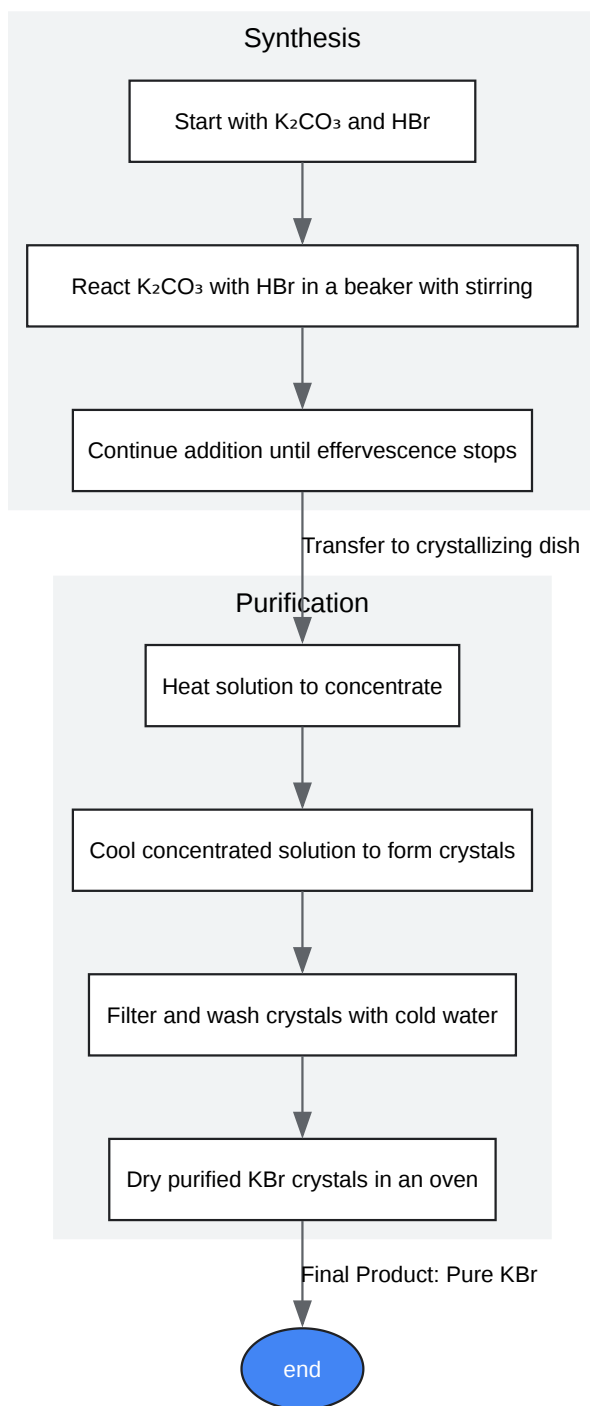
- Potassium carbonate (K_2CO_3)
- 48% Hydrobromic acid (HBr)
- Distilled water
- Beaker
- Stirring rod
- Heating plate
- Crystallizing dish

Procedure:

- Carefully add a stoichiometric amount of solid potassium carbonate to a beaker containing 48% hydrobromic acid while stirring. The reaction is exothermic and will produce carbon dioxide gas.
- Continue adding potassium carbonate until effervescence ceases, indicating the neutralization of the acid.
- Gently heat the resulting solution to evaporate some of the water and concentrate the **potassium bromide** solution.
- Allow the concentrated solution to cool slowly in a crystallizing dish. **Potassium bromide** crystals will form.
- Collect the crystals by filtration and wash them with a small amount of cold distilled water to remove any soluble impurities.
- Dry the purified **potassium bromide** crystals in an oven at a low temperature (e.g., 100 °C) to remove residual moisture.

The following diagram illustrates the workflow for the synthesis and purification of **potassium bromide**.

Synthesis and Purification of KBr



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Caption: Workflow for the synthesis and purification of **potassium bromide**.

Determination of Crystal Structure by Powder X-Ray Diffraction (PXRD)

Objective: To determine the crystal structure and lattice parameters of a synthesized **potassium bromide** sample.

Equipment:

- Powder X-ray diffractometer
- Sample holder
- Mortar and pestle (agate)
- Sieve

Procedure:

- Sample Preparation: Grind the crystalline **potassium bromide** sample into a fine powder using an agate mortar and pestle. Pass the powder through a fine-mesh sieve to ensure a uniform particle size.
- Sample Mounting: Pack the fine KBr powder into the sample holder, ensuring a flat and level surface.
- Instrument Setup:
 - Mount the sample holder in the diffractometer.
 - Set the X-ray source (typically Cu K α radiation, $\lambda = 1.5406 \text{ \AA}$).
 - Set the scanning parameters:
 - 2θ range: 20° to 80°
 - Step size: 0.02°
 - Scan speed: $1^\circ/\text{minute}$

- Data Collection: Initiate the scan and collect the diffraction pattern.
- Data Analysis:
 - Identify the peak positions (2θ values) and their corresponding intensities.
 - Index the diffraction peaks to determine the Miller indices (hkl) for each reflection.
 - Use the indexed peaks and Bragg's Law ($n\lambda = 2d \sin\theta$) to calculate the lattice parameter 'a' for the cubic crystal system.
 - Compare the obtained diffraction pattern with standard patterns for KBr (e.g., from the ICDD database) to confirm the rock salt crystal structure.

Preparation of a KBr Pellet for Infrared Spectroscopy

Objective: To prepare a solid sample of a compound dispersed in a KBr matrix for analysis by transmission FTIR spectroscopy.

Equipment:

- FTIR spectrometer
- Hydraulic press with a pellet die
- Agate mortar and pestle
- Infrared lamp or drying oven
- Analytical balance

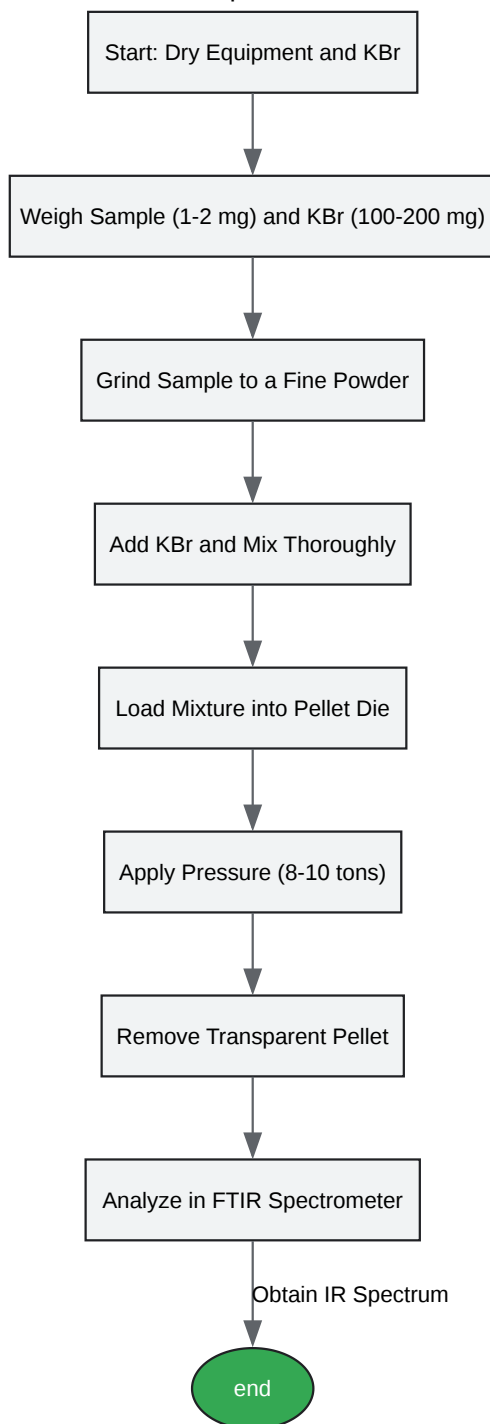
Procedure:

- **Drying:** Gently heat the agate mortar, pestle, and the pellet die under an infrared lamp or in a drying oven to remove any adsorbed moisture. Dry the spectroscopic grade **potassium bromide** powder in an oven at $\sim 110^\circ\text{C}$ for at least 2 hours and store it in a desiccator.
- **Sample Preparation:** Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr powder. The sample concentration should be about 0.5-1% by weight.

- **Grinding and Mixing:** Place the sample in the dried mortar and grind it to a very fine powder. Add the KBr powder and gently but thoroughly mix it with the sample by grinding for about a minute. The mixture should be a homogeneous, fine powder.
- **Pellet Formation:** Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes.
- **Pellet Removal and Analysis:** Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent. Mount the pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum.

The following diagram illustrates the experimental workflow for preparing a KBr pellet.

KBr Pellet Preparation Workflow



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Caption: Experimental workflow for preparing a KBr pellet for IR spectroscopy.

Determination of Melting Point and Enthalpy of Fusion by DSC

Objective: To accurately measure the melting point and enthalpy of fusion of **potassium bromide** using Differential Scanning Calorimetry (DSC).

Equipment:

- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Crimper for sealing pans
- Analytical balance

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.
- Sample Preparation: Weigh 5-10 mg of finely powdered, dry **potassium bromide** into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Set the initial temperature well below the expected melting point (e.g., 650 °C).
 - Set the final temperature well above the melting point (e.g., 800 °C).
 - Set a constant heating rate (e.g., 10 °C/min).
 - Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

- Data Collection: Start the temperature program and record the heat flow as a function of temperature.
- Data Analysis:
 - The melting point is determined as the onset temperature of the endothermic melting peak.
 - The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area of the melting peak. The instrument software typically performs this calculation automatically.

Determination of Aqueous Solubility

Objective: To determine the solubility of **potassium bromide** in water at a specific temperature.

Equipment:

- Constant temperature water bath with a shaker
- Conical flasks with stoppers
- Analytical balance
- Filtration apparatus (e.g., syringe with a filter)
- Evaporating dish
- Drying oven

Procedure:

- Equilibrium Saturation: Add an excess amount of **potassium bromide** to a known volume of distilled water in a conical flask.
- Place the stoppered flask in a constant temperature water bath equipped with a shaker.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous shaking to ensure saturation.

- **Sample Withdrawal and Filtration:** After equilibration, stop the shaking and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant liquid using a syringe fitted with a filter to prevent any undissolved solid from being collected.
- **Solvent Evaporation:** Accurately weigh an empty, dry evaporating dish. Transfer the filtered solution to the evaporating dish.
- Gently heat the evaporating dish to evaporate the water completely. A drying oven set at a temperature just above 100 °C can be used.
- **Mass Determination:** After all the water has evaporated, cool the evaporating dish containing the solid KBr residue in a desiccator and weigh it accurately.
- **Calculation:** The solubility is calculated as the mass of the dissolved KBr per 100 g of water.

This comprehensive guide provides a solid foundation for understanding and working with **potassium bromide** in a research and development setting. The detailed properties and experimental protocols are intended to support accurate and reproducible scientific work.

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